![molecular formula C19H32N2O2S B345095 5-Isopropyl-2-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide CAS No. 842967-63-9](/img/structure/B345095.png)
5-Isopropyl-2-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide
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Description
5-Isopropyl-2-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide, also known as SITS, is a sulfonamide compound that is commonly used in scientific research. This compound has been studied extensively for its mechanism of action and its effects on biochemical and physiological processes.
Scientific Research Applications
Synthesis and Structural Characterization
- Research on methylbenzenesulfonamide derivatives, including compounds structurally related to 5-Isopropyl-2-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide, has focused on their synthesis and structural characterization. These compounds have been examined as potential small molecular antagonists for the prevention of HIV-1 infection (Cheng De-ju, 2015).
Biological Evaluation as Inhibitors
- Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, similar to the compound , have been explored as inhibitors of human carbonic anhydrase isoforms, with implications for diseases like glaucoma, epilepsy, obesity, and cancer. These compounds showed potent inhibition, especially against membrane-bound tumor-associated isoform hCA IX, suggesting potential applications in anticancer drug development (Nabih Lolak et al., 2019).
Photodegradation Studies
- The photolability of sulfamethoxazole, a compound related to this compound, has been studied, revealing the formation of various photoproducts. This research contributes to understanding the photochemical behavior of similar sulfonamide derivatives (Wei Zhou & D. Moore, 1994).
X-ray Crystal Structures
- X-ray crystallography has been used to examine the structures of sulfapyridine solvates, which share a structural resemblance with the compound of interest. These studies provide insights into the conformational polymorphisms and hydrogen bonding networks of such sulfonamides (J. Pratt et al., 2011).
properties
IUPAC Name |
2-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2S/c1-13(2)15-9-8-14(3)17(10-15)24(22,23)20-16-11-18(4,5)21-19(6,7)12-16/h8-10,13,16,20-21H,11-12H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKFFZQRMCMHMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321367 |
Source
|
Record name | 2-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203030 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
842967-63-9 |
Source
|
Record name | 2-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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